3-(2-Methoxyethoxymethyl)benzonitrile
Description
3-(2-Methoxyethoxymethyl)benzonitrile is a benzonitrile derivative featuring a methoxyethoxymethyl (-OCH₂CH₂OCH₂-) substituent at the meta position of the aromatic ring. This compound is characterized by its nitrile group (-CN) and a flexible ether-based side chain, which contribute to its physicochemical properties, including moderate lipophilicity and solubility in polar organic solvents.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-(2-methoxyethoxymethyl)benzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-13-5-6-14-9-11-4-2-3-10(7-11)8-12/h2-4,7H,5-6,9H2,1H3 |
InChI Key |
SHAWMRBNXLZROV-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxymethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the 2-methoxyethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxymethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyethoxymethyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxymethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(2-Methoxyethoxymethyl)benzonitrile with key structural analogs, emphasizing substituent effects on molecular weight, lipophilicity (estimated logP), and solubility:
*Estimated using fragment-based methods.
Key Observations:
- Substituent Position and Chain Length: The methoxyethoxymethyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-nitrobenzonitrile.
- Electron-Donating vs. Electron-Withdrawing Groups : The nitrile group (-CN) is electron-withdrawing, while the methoxyethoxymethyl group is electron-donating. This combination balances electronic effects, which may influence reactivity in substitution reactions .
- Amino vs. Ether Substituents: Compounds with amino groups (e.g., 4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl) exhibit higher solubility in aqueous media due to protonation, whereas ether-containing analogs like the target compound are more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
